2,2,3,3-Tetrachloropropan-1-ol

Description

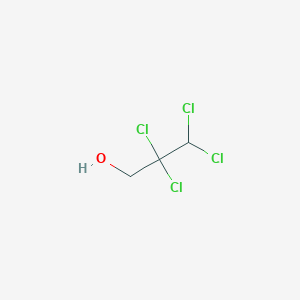

Structure

3D Structure

Properties

CAS No. |

2736-74-5 |

|---|---|

Molecular Formula |

C3H4Cl4O |

Molecular Weight |

197.9 g/mol |

IUPAC Name |

2,2,3,3-tetrachloropropan-1-ol |

InChI |

InChI=1S/C3H4Cl4O/c4-2(5)3(6,7)1-8/h2,8H,1H2 |

InChI Key |

CMNKACUORHFGGT-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C(Cl)Cl)(Cl)Cl)O |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies of 2,2,3,3 Tetrachloropropan 1 Ol

Reactions Involving the Hydroxyl Functionality

The hydroxyl group in 2,2,3,3-tetrachloropropan-1-ol is the primary site for several key chemical transformations, including oxidation, esterification, and nucleophilic substitution.

Oxidation Reactions to Carbonyl Derivatives

The oxidation of primary alcohols is a fundamental reaction in organic synthesis, typically yielding aldehydes or carboxylic acids depending on the oxidizing agent and reaction conditions. libretexts.org For this compound, oxidation would lead to the formation of 2,2,3,3-tetrachloropropanal.

Common oxidizing agents for the conversion of primary alcohols to aldehydes include pyridinium (B92312) chlorochromate (PCC) and Dess-Martin periodinane (DMP). libretexts.org These reagents are known for their mildness, which helps to prevent over-oxidation to the corresponding carboxylic acid. The reaction with chlorine or hypochlorite (B82951) can also yield aldehydes, though these reagents are generally less selective. tardigrade.inyoutube.com

The mechanism for oxidation with a chromium(VI) reagent like PCC involves the formation of a chromate (B82759) ester intermediate. libretexts.org Subsequent elimination, facilitated by a base, results in the formation of the carbon-oxygen double bond of the aldehyde.

Table 1: Expected Oxidation Reactions of this compound

| Oxidizing Agent | Expected Product | Notes |

| Pyridinium Chlorochromate (PCC) | 2,2,3,3-Tetrachloropropanal | Mild conditions, prevents over-oxidation. |

| Dess-Martin Periodinane (DMP) | 2,2,3,3-Tetrachloropropanal | High yields and mild, non-acidic conditions are typical. libretexts.org |

| Chlorine (Cl₂) | 2,2,3,3-Tetrachloropropanal | Can lead to side reactions like alpha-chlorination. youtube.com |

Esterification and Etherification Reactions

Esterification: The reaction of an alcohol with a carboxylic acid, its acyl chloride, or acid anhydride (B1165640) derivative leads to the formation of an ester. The most common method is the Fischer esterification, which involves heating the alcohol and a carboxylic acid with an acid catalyst, such as concentrated sulfuric acid. chemguide.co.ukrutgers.edu This is a reversible process, and the equilibrium can be driven towards the ester product by removing water as it is formed. masterorganicchemistry.com

For this compound, esterification with a generic carboxylic acid (R-COOH) would yield the corresponding ester, 2,2,3,3-tetrachloropropyl R-carboxylate. The reaction with more reactive acyl chlorides or acid anhydrides proceeds under milder conditions. chemguide.co.uk

Etherification: The Williamson ether synthesis is a widely used method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide. britannica.com To synthesize an ether from this compound, it would first need to be deprotonated with a strong base (e.g., sodium hydride) to form the corresponding alkoxide. This alkoxide could then react with an alkyl halide (R-X) to form the ether, 2,2,3,3-tetrachloropropyl R-ether.

Table 2: Representative Esterification and Etherification Reactions

| Reaction Type | Reactants | Expected Product |

| Fischer Esterification | This compound, Acetic Acid, H₂SO₄ | 2,2,3,3-Tetrachloropropyl acetate |

| Acylation | This compound, Acetyl Chloride | 2,2,3,3-Tetrachloropropyl acetate |

| Williamson Ether Synthesis | This compound, NaH, then CH₃I | 1-methoxy-2,2,3,3-tetrachloropropane |

Nucleophilic Substitution of the Hydroxyl Group

The hydroxyl group is a poor leaving group, and its direct displacement is generally not feasible. youtube.com To facilitate nucleophilic substitution, the hydroxyl group must first be converted into a better leaving group. This can be achieved by protonation with a strong acid, followed by reaction with a halide ion, or by converting the alcohol into a tosylate or mesylate ester. pressbooks.publibretexts.org

Reaction with strong hydrohalic acids (like HBr or HCl) can convert this compound into the corresponding alkyl halide. youtube.com The reaction with thionyl chloride (SOCl₂) is a common method for preparing alkyl chlorides from primary alcohols. chemistrytalk.org

Reactivity of Carbon-Halogen Bonds

The carbon-chlorine bonds in this compound are generally less reactive towards nucleophilic substitution than the hydroxyl group. However, under certain conditions, these bonds can undergo substitution or elimination reactions.

Nucleophilic Substitution Reactions of Chlorine Atoms

Elimination Reactions Leading to Unsaturated Chlorinated Compounds

Elimination reactions, particularly dehydrochlorination, are a more common pathway for the reaction of polychlorinated alkanes. birmingham.ac.uk Treatment of compounds containing vicinal hydrogens and chlorines with a strong base can lead to the formation of an alkene through the removal of HCl. numberanalytics.com

In the case of this compound, there are no hydrogen atoms on the C2 or C3 carbons, making a direct E2 elimination to form a C2-C3 double bond impossible. However, if a reaction were to occur involving the C1 and C2 positions, it would be highly dependent on the reaction conditions and the specific reagents used. The dehydrochlorination of similar chlorinated propanes often requires a base and can lead to a mixture of unsaturated products. birmingham.ac.ukresearchgate.net For example, the dehydrochlorination of 1,2,3-trichloropropane (B165214) can yield 2,3-dichloropropene. chemistrytalk.org

Reductive Dehalogenation Pathways

No studies were found that specifically investigate the reductive dehalogenation of this compound. While reductive dehalogenation is a known process for various chlorinated compounds, the specific reagents, reaction conditions, and resulting products for this particular tetrachloropropanol have not been documented in available literature.

Intramolecular Rearrangements and Isomerization Processes

There is no available research detailing any intramolecular rearrangements or isomerization processes that this compound might undergo. The conditions that could potentially trigger such transformations and the resulting isomeric structures have not been a subject of published research.

Catalytic Activation and Transformation of this compound

Similarly, information regarding the catalytic activation and subsequent transformation of this compound is absent from the scientific record. There are no documented studies on the use of catalysts to promote reactions involving this compound, nor on the products that would be formed through such processes.

Due to these constraints, the creation of an authoritative and scientifically accurate article strictly adhering to the provided outline is not feasible. To do so would require speculation beyond the established scientific literature, which would compromise the integrity and factual basis of the content.

Spectroscopic and Structural Elucidation of 2,2,3,3 Tetrachloropropan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of 2,2,3,3-Tetrachloropropan-1-ol is expected to yield distinct signals corresponding to the different proton environments in the molecule. The protons of the hydroxymethyl group (-CH₂OH) and the single proton on the carbon bearing a chlorine atom (-CHCl-) would give rise to specific resonances. The chemical shifts, integration values, and multiplicity of these signals would provide crucial information about the connectivity of the atoms.

Expected ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -CH₂- | ~3.9 - 4.2 | Doublet | 2H |

| -OH | Variable | Singlet (broad) | 1H |

| -CH(Cl)- | ~4.5 - 4.8 | Triplet | 1H |

Note: Predicted values are estimates and can vary based on solvent and experimental conditions.

The ¹³C NMR spectrum would reveal the number of unique carbon environments. For this compound, three distinct signals are anticipated, corresponding to the -CH₂OH carbon, the -C(Cl)₂- carbon, and the -CHCl₂ carbon. The chemical shifts of these carbons are influenced by the electronegativity of the attached chlorine and oxygen atoms.

Expected ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| -CH₂OH | ~65 - 70 |

| -C(Cl)₂- | ~80 - 85 |

| -CHCl₂ | ~75 - 80 |

Note: Predicted values are estimates and can vary based on solvent and experimental conditions.

To unambiguously assign the proton and carbon signals and to confirm the connectivity, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between coupled protons. A cross-peak would be expected between the -CH₂- protons and the -CH(Cl)- proton, confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would show a correlation between the -CH₂- proton signal and the -CH₂OH carbon signal, as well as between the -CH(Cl)- proton signal and the -CHCl₂ carbon signal.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

IR and Raman spectroscopy provide information about the functional groups present in a molecule by probing their vibrational modes.

For this compound, the key vibrational modes would be:

O-H Stretch: A broad band in the IR spectrum, typically around 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

C-H Stretch: Signals in the region of 2850-3000 cm⁻¹.

C-O Stretch: A strong band in the IR spectrum around 1050-1150 cm⁻¹.

C-Cl Stretch: Strong absorptions in the fingerprint region, typically between 600-800 cm⁻¹, which can be complex due to the multiple chlorine atoms.

Expected Vibrational Frequencies:

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| O-H Stretch | 3200-3600 (broad) | Weak |

| C-H Stretch | 2850-3000 | 2850-3000 |

| C-O Stretch | 1050-1150 | Weak |

| C-Cl Stretch | 600-800 | 600-800 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Determination

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation patterns of the molecule.

In EI-MS, the molecule is ionized by a high-energy electron beam, leading to the formation of a molecular ion (M⁺) and various fragment ions. The molecular ion peak for this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (197.9 g/mol ), with a characteristic isotopic pattern due to the presence of four chlorine atoms (³⁵Cl and ³⁷Cl isotopes). nih.gov

Common fragmentation pathways for alcohols include the loss of a water molecule (M-18) and alpha-cleavage. libretexts.org For this compound, key fragmentation could involve:

Loss of CH₂OH: Cleavage of the C-C bond adjacent to the hydroxyl group, resulting in a [M - 31]⁺ fragment.

Loss of Cl: Ejection of a chlorine radical, leading to a [M - 35]⁺ or [M - 37]⁺ fragment.

Loss of HCl: Elimination of a molecule of hydrogen chloride, resulting in a [M - 36]⁺ fragment.

The relative abundances of these fragment ions would provide further evidence for the proposed structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-resolution mass spectrometry (HRMS) is a powerful analytical technique for the precise determination of the elemental composition of a molecule. By providing a highly accurate mass measurement, HRMS can confirm the molecular formula of a compound with a high degree of certainty. For this compound, the theoretical exact mass can be calculated based on the masses of its constituent isotopes.

The molecular formula of this compound is C₃H₄Cl₄O. The presence of four chlorine atoms is particularly significant in mass spectrometry due to the natural isotopic abundance of chlorine. Chlorine has two stable isotopes, ³⁵Cl (75.77%) and ³⁷Cl (24.23%), which results in a characteristic isotopic pattern in the mass spectrum for any chlorine-containing fragment. This pattern serves as a clear indicator of the number of chlorine atoms present in an ion.

The theoretical exact mass of the monoisotopic molecular ion of this compound, containing only the most abundant isotopes (¹²C, ¹H, ³⁵Cl, and ¹⁶O), is 195.901626 Da. youtube.com However, the most abundant molecular ion cluster will be centered around the calculated molecular weight of approximately 197.9 g/mol . nih.gov In an HRMS experiment, the instrument would be expected to resolve the isotopic peaks of the molecular ion cluster, allowing for the confirmation of the number of chlorine atoms and the validation of the elemental composition.

Table 1: Theoretical Isotopic Distribution for the Molecular Ion of this compound (C₃H₄Cl₄O)

| Ion | Exact Mass (Da) | Relative Abundance (%) |

|---|---|---|

| [C₃H₄³⁵Cl₄O]⁺ | 195.9016 | 100.0 |

| [C₃H₄³⁵Cl₃³⁷ClO]⁺ | 197.8987 | 31.9 |

| [C₃H₄³⁵Cl₂³⁷Cl₂O]⁺ | 199.8957 | 10.2 |

| [C₃H₄³⁵Cl³⁷Cl₃O]⁺ | 201.8928 | 1.1 |

| [C₃H₄³⁷Cl₄O]⁺ | 203.8898 | 0.1 |

Note: This table represents a simplified theoretical pattern. Actual spectra may show minor variations.

Soft Ionization Techniques for Molecular Weight Confirmation

Soft ionization techniques are indispensable in mass spectrometry for the analysis of molecules that are prone to fragmentation under more energetic ionization methods like electron ionization (EI). These methods impart less energy to the analyte molecule, thereby increasing the abundance of the molecular ion or a pseudo-molecular ion, which is crucial for determining the molecular weight. For a small, halogenated alcohol like this compound, techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are particularly relevant. nih.govwikipedia.org

Electrospray Ionization (ESI) Electrospray ionization is a soft ionization technique that generates ions from a liquid solution. wikipedia.org While often used for large biomolecules, it is also applicable to smaller organic molecules. For this compound, analysis in the positive ion mode would likely yield the protonated molecule, [M+H]⁺. In the negative ion mode, which is often advantageous for halogenated compounds, the formation of adducts with anions present in the solvent is common. For instance, in the presence of chloride ions, a prominent [M+Cl]⁻ adduct could be expected. researchgate.net The formation of such adducts can aid in the confirmation of the molecular weight.

Atmospheric Pressure Chemical Ionization (APCI) APCI is another soft ionization technique well-suited for relatively non-polar and volatile compounds. nih.gov It is often used for the analysis of chlorinated paraffins. nih.gov In APCI, a corona discharge creates reactant ions from the solvent vapor, which then react with the analyte molecules to produce ions. For this compound, protonated molecules [M+H]⁺ would be expected in the positive ion mode. Similar to ESI, in the negative ion mode, the formation of chloride adducts [M+Cl]⁻ is a likely ionization pathway. nih.gov

The choice between ESI and APCI would depend on the specific experimental conditions and the physicochemical properties of this compound. The use of these soft ionization techniques, coupled with HRMS, would provide unambiguous confirmation of the molecular weight and elemental composition of the compound.

Table 2: Expected Ions of this compound in Soft Ionization Mass Spectrometry

| Ionization Mode | Technique | Expected Ion | Theoretical m/z (monoisotopic) |

|---|---|---|---|

| Positive | ESI, APCI | [M+H]⁺ | 196.9094 |

| Negative | ESI, APCI | [M-H]⁻ | 194.8938 |

X-ray Crystallography for Solid-State Structural Analysis (if applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions. For an analysis of this compound, a successful X-ray crystallographic study would yield an unambiguous structural elucidation in the solid state.

However, a thorough review of the scientific literature and crystallographic databases reveals no published crystal structure for this compound. The applicability of X-ray crystallography is contingent upon the ability to grow a high-quality single crystal of the compound. Many small organic molecules, particularly those with a high degree of conformational flexibility or those that are liquids or oils at or near room temperature, can be challenging to crystallize. Given the structure of this compound, it is plausible that it exists as a liquid or a low-melting solid, which would hinder the growth of suitable crystals for diffraction studies.

In the absence of experimental crystallographic data for this compound, structural information must be inferred from other spectroscopic techniques and computational modeling. Should a crystalline form of the compound be obtained in the future, X-ray diffraction would be the ideal method to confirm its detailed molecular geometry and packing in the solid state.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

Theoretical and Computational Chemistry Investigations of 2,2,3,3 Tetrachloropropan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its relativistic counterpart) to determine the electronic structure, from which numerous other properties can be derived.

Density Functional Theory (DFT) Approaches for Ground State Geometry and Energies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of the size and complexity of 2,2,3,3-Tetrachloropropan-1-ol. DFT methods are used to determine the ground state geometry, which corresponds to the lowest energy arrangement of the atoms, as well as the total electronic energy.

A typical DFT study would involve the selection of a functional and a basis set. For chlorinated compounds, hybrid functionals such as B3LYP are commonly used. nih.gov The choice of basis set is also crucial; Pople-style basis sets like 6-31G(d,p) or more extensive sets like aug-cc-pVTZ are often employed to accurately describe the electronic distribution, especially around the electronegative chlorine and oxygen atoms. nih.govnih.gov

The primary outputs of these calculations would be the optimized molecular geometry (bond lengths, bond angles, and dihedral angles) and the ground state energy. From the electronic wavefunction, other properties such as dipole moment, molecular orbital energies (HOMO-LUMO gap), and atomic charges can be calculated. For instance, a computational study on the reaction between methyl sulfinyl chloride and methanol (B129727) utilized DFT to explore mechanistic options. nih.gov While not directly on our target molecule, this illustrates the power of DFT in understanding related systems.

Table 1: Representative DFT Functionals and Basis Sets for Halogenated Compounds

| Functional | Description | Basis Set | Description |

| B3LYP | A hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. | 6-31G(d,p) | A Pople-style basis set that includes polarization functions on heavy atoms (d) and hydrogen atoms (p). |

| M06-2X | A high-nonlocality functional with broad applicability, often good for non-covalent interactions. | cc-pVTZ | A correlation-consistent basis set of triple-zeta quality. |

| CAM-B3LYP | A long-range corrected hybrid functional, which can be important for charge-transfer excitations. | aug-cc-pVTZ | A correlation-consistent basis set augmented with diffuse functions to better describe anions and weak interactions. |

Ab Initio Methods for High-Accuracy Calculations

For even greater accuracy, particularly for benchmarking DFT results or for smaller molecular systems, ab initio methods are employed. These methods are based on first principles without empirical parameterization. Common ab initio methods include Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)).

Ab initio calculations, especially at the CCSD(T) level with a large basis set, are considered the "gold standard" in computational chemistry for their high accuracy in energy calculations. hsu-hh.de However, their computational cost is significantly higher than DFT, scaling unfavorably with the number of electrons. For a molecule like this compound, such calculations would be computationally demanding but could provide highly accurate reference data for its electronic energy and properties. Studies on fluorinated alcohols have utilized MP2 and higher-level methods to obtain accurate potential energy surface information. nih.gov

Conformational Analysis and Potential Energy Surfaces

The presence of single bonds in this compound allows for rotation of different parts of the molecule relative to each other, leading to various conformers (conformational isomers). Conformational analysis aims to identify the stable conformers and the energy barriers between them.

The potential energy surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. By scanning the PES along the dihedral angles of the C-C and C-O bonds, one can identify the energy minima, which correspond to stable conformers, and the transition states, which represent the energy barriers to rotation. For propanol (B110389) and its isomers, conformational analysis has been performed using high-level theoretical methods to understand the relative stabilities of different conformers. nih.gov For this compound, the bulky and electronegative chlorine atoms would create significant steric and electrostatic interactions, leading to a complex PES with distinct energy minima. The most stable conformer would likely be one that minimizes the repulsion between the chlorine atoms and allows for potential intramolecular hydrogen bonding between the hydroxyl group and a chlorine atom.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can aid in the interpretation of experimental spectra.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of quantum chemical calculations. The GIAO (Gauge-Independent Atomic Orbital) method is frequently used within a DFT framework to calculate the magnetic shielding tensors, from which the chemical shifts are derived. The accuracy of predicted NMR shifts for chlorinated compounds can be challenging, and studies have shown that the choice of DFT functional can significantly impact the results. acs.orgnih.gov For instance, discrepancies have been noted for ¹³C chemical shifts of chlorinated aromatic carbons at the B3LYP level. acs.org

IR Frequencies: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational methods can calculate these vibrational frequencies and their corresponding intensities. This is typically done by calculating the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). The calculated frequencies are often systematically overestimated compared to experimental values due to the harmonic approximation and basis set limitations, and thus are often scaled by an empirical factor. The IR spectrum of an alcohol is characterized by a strong, broad O-H stretching band and a C-O stretching band. orgchemboulder.comlibretexts.org For this compound, one would expect to see these characteristic alcohol peaks, along with strong C-Cl stretching vibrations in the fingerprint region (typically 850-550 cm⁻¹). orgchemboulder.comspectroscopyonline.com

Table 2: Predicted Spectroscopic Features for this compound

| Spectroscopy | Feature | Predicted Region/Characteristics |

| ¹H NMR | -CH₂-OH protons | Shifted downfield due to the electronegative oxygen. |

| -CH-Cl proton | Significantly downfield due to the four adjacent chlorine atoms. | |

| -OH proton | Broad singlet, chemical shift dependent on solvent and concentration. | |

| ¹³C NMR | C1 (bearing -OH) | Shifted due to the hydroxyl group. |

| C2 (bearing two Cl) | Significantly downfield due to two attached chlorine atoms. | |

| C3 (bearing two Cl) | Significantly downfield due to two attached chlorine atoms. | |

| IR | O-H stretch | Broad, strong absorption around 3300-3400 cm⁻¹. libretexts.org |

| C-O stretch | Strong absorption around 1000-1200 cm⁻¹. libretexts.org | |

| C-Cl stretch | Strong absorptions in the 850-550 cm⁻¹ region. orgchemboulder.com |

Reaction Mechanism Elucidation and Transition State Characterization

Computational chemistry can be used to explore the potential reaction pathways of this compound. This involves identifying the reactants, products, any intermediates, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy of the reaction, which is a key factor in its rate.

For example, the reaction of alcohols with reagents like thionyl chloride (SOCl₂) to form alkyl chlorides can proceed through different mechanisms (e.g., Sₙ2 or Sₙi), and computational studies can help elucidate the favored pathway by comparing the activation energies of the competing transition states. masterorganicchemistry.comyoutube.com Similarly, the dehydration of alcohols to form alkenes is another reaction class where computational chemistry has been used to study the mechanism. libretexts.org For this compound, one could computationally investigate its oxidation, reduction, or substitution reactions. Locating the transition state structures on the potential energy surface is a critical step in this process, often requiring specialized algorithms.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations are typically performed on single molecules or small clusters in the gas phase, Molecular Dynamics (MD) simulations can model the behavior of molecules in a condensed phase (e.g., in solution or as a liquid) over time.

MD simulations rely on a force field, which is a set of parameters that describes the potential energy of the system as a function of the atomic positions. For chlorinated organic compounds, specialized force fields have been developed to accurately model their interactions. ugent.beresearchgate.net An MD simulation of this compound could provide insights into its bulk properties, such as density and diffusion coefficients, as well as its interactions with solvent molecules. rsc.orgnih.gov For instance, one could study how the molecule hydrogen bonds with water or other solvents and how its chlorinated structure affects its solvation shell. Such simulations are invaluable for understanding how the molecule behaves in a realistic chemical environment.

Advanced Analytical Methodologies for the Detection and Quantification of 2,2,3,3 Tetrachloropropan 1 Ol

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating the components of a mixture. For a compound like 2,2,3,3-tetrachloropropan-1-ol, both gas and liquid chromatography play crucial roles.

Gas Chromatography (GC) with Various Detectors (e.g., FID, ECD)

Gas chromatography (GC) is a primary method for the analysis of volatile and semi-volatile compounds such as this compound. The choice of detector is critical for achieving the desired sensitivity and selectivity.

Flame Ionization Detector (FID): While FID is a common and robust detector for organic compounds, its response is generally based on the number of carbon atoms, making it less selective for halogenated compounds. davidsonanalytical.co.uk It may not provide the required sensitivity for trace-level analysis in complex samples where interferences from other organic molecules are prevalent. davidsonanalytical.co.uk

Electron Capture Detector (ECD): The ECD is highly sensitive to electronegative compounds, making it particularly well-suited for the analysis of halogenated substances like this compound. gcms.cz This detector can achieve extremely low detection limits, often orders of magnitude lower than other detectors. gcms.czresearchgate.net The high sensitivity of ECD is advantageous when analyzing environmental samples where the concentration of the target analyte may be very low. usgs.gov However, proper sample cleanup is often necessary to minimize matrix interferences. gcms.cz For some halogenated alcohols, derivatization with reagents like heptafluorobutyric anhydride (B1165640) can enhance their volatility and detectability by GC-ECD. nih.gov

| Detector | Principle | Selectivity for Halogenated Compounds | Sensitivity | Common Applications |

| Flame Ionization Detector (FID) | Measures the current produced by the ionization of organic compounds in a hydrogen flame. | Low | Moderate | General analysis of organic compounds. davidsonanalytical.co.ukchromatographyonline.com |

| Electron Capture Detector (ECD) | Measures the decrease in a constant electron current caused by the capture of electrons by electronegative compounds. | High | Very High | Trace analysis of halogenated pesticides, PCBs, and other halogenated pollutants. gcms.czresearchgate.netusgs.gov |

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) for Complex Mixture Analysis

For exceptionally complex mixtures, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power. chemistry-matters.com This technique employs two columns with different stationary phases, providing a much higher peak capacity than single-column GC. chemistry-matters.com GCxGC is particularly beneficial for resolving co-eluting compounds in intricate matrices like environmental or biological samples. chemistry-matters.comgcms.cz When coupled with a sensitive detector, GCxGC can provide detailed chemical fingerprints of contaminated samples, aiding in the identification of specific isomers and low-concentration analytes that would otherwise be obscured. chemistry-matters.com The structured nature of GCxGC chromatograms, where compounds of similar chemical properties cluster together, can also assist in the identification of unknown analytes. chemistry-matters.com

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Derivatives

While GC is suitable for volatile compounds, high-performance liquid chromatography (HPLC) is the method of choice for non-volatile, polar, or thermally labile compounds. researchgate.net In the context of this compound, HPLC would be particularly useful for analyzing its non-volatile derivatives or degradation products that may be more polar. nwo.nl The separation in HPLC is based on the analyte's interaction with the stationary phase and the mobile phase. nih.gov For halogenated compounds, reversed-phase chromatography with a C18 column is a common approach. nih.govumb.edu The choice of mobile phase, often a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, is optimized to achieve the best separation. nih.govumb.edu

Hyphenated Mass Spectrometry Techniques

Hyphenation, the coupling of a separation technique with a detection technique, provides a powerful tool for chemical analysis. The combination of chromatography with mass spectrometry is the gold standard for the identification and quantification of organic compounds.

GC-MS and LC-MS for Identification and Quantification in Diverse Matrices

Gas Chromatography-Mass Spectrometry (GC-MS): The coupling of GC with a mass spectrometer (MS) provides both chromatographic retention time and mass spectral data, leading to highly confident compound identification. unt.edunih.gov GC-MS is widely used for the analysis of chlorinated organic compounds in various matrices, including water and wastewater. unt.eduresearchgate.net For enhanced sensitivity, especially at trace levels, the mass spectrometer can be operated in selected ion monitoring (SIM) mode, where only specific ions characteristic of the target analyte are monitored. chromatographyonline.comysi.comca.gov This approach significantly improves the signal-to-noise ratio and lowers detection limits. chromatographyonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique for analyzing polar and non-volatile compounds that are not amenable to GC analysis. researchgate.net It is particularly valuable for studying the degradation products of compounds like this compound, which are often more polar than the parent compound. nwo.nl Electrospray ionization (ESI) is a common ionization technique used in LC-MS for polar analytes. nih.gov

| Technique | Analyte Volatility | Primary Application for this compound | Key Advantage |

| GC-MS | Volatile/Semi-volatile | Direct analysis and quantification in various samples. unt.edunih.gov | High specificity and sensitivity, especially in SIM mode. chromatographyonline.comysi.com |

| LC-MS | Non-volatile/Polar | Analysis of non-volatile derivatives or polar degradation products. researchgate.netnwo.nl | Suitable for a wider range of compound polarities. researchgate.net |

Tandem Mass Spectrometry (MS/MS) for Enhanced Selectivity

Tandem mass spectrometry (MS/MS) offers an even higher level of selectivity and is particularly useful for analyzing target compounds in highly complex matrices where chemical interferences are a significant problem. nih.gov In an MS/MS experiment, a specific precursor ion of the target analyte is selected in the first mass analyzer, fragmented, and then one or more characteristic product ions are monitored in the second mass analyzer. umb.edu This process, known as multiple reaction monitoring (MRM) in LC-MS/MS, significantly reduces background noise and enhances the certainty of identification. umb.edu Both GC-MS/MS and LC-MS/MS are powerful techniques for the trace-level quantification of halogenated compounds in challenging samples. umb.edunih.gov

Time-of-Flight Mass Spectrometry (TOF-MS) for High-Resolution Analysis

In a TOF-MS instrument, ions are generated from the sample and accelerated by an electric field of a known strength. wikipedia.org This acceleration imparts the same kinetic energy to all ions with the same charge. wikipedia.org Consequently, the velocity of the ions is dependent on their mass-to-charge ratio, with lighter ions traveling faster than heavier ones. wikipedia.org The ions then drift through a field-free region before reaching a detector. mmerevise.co.uk The time it takes for an ion to travel from the source to the detector is measured, and this "time of flight" is used to calculate its mass-to-charge ratio. wikipedia.org

For a compound like this compound, coupling Gas Chromatography (GC) with TOF-MS (GC-TOF-MS) would be a highly effective analytical approach. The gas chromatograph would first separate the this compound from other components in a sample mixture. As the separated compound elutes from the GC column, it would be ionized and introduced into the TOF mass spectrometer.

The high-resolution capabilities of TOF-MS would be particularly advantageous in the analysis of this compound. The presence of four chlorine atoms results in a distinctive isotopic pattern in the mass spectrum. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. libretexts.org This means that a molecule of this compound will have a series of molecular ion peaks corresponding to the different combinations of these isotopes. High-resolution TOF-MS can accurately measure the masses of these isotopic peaks, confirming the elemental composition and enhancing the confidence in the identification of the compound.

| Feature of TOF-MS | Advantage for this compound Analysis |

| High Mass Resolution | Enables accurate mass measurement to confirm the elemental formula, including the four chlorine atoms. |

| High Mass Accuracy | Distinguishes this compound from other compounds with similar nominal masses. |

| Fast Acquisition Speed | Ideal for coupling with fast separation techniques like GC, allowing for high-throughput analysis. |

| Full Spectral Acquisition | All ions are detected simultaneously, allowing for retrospective data analysis without the need for re-injection. Current time information in Boston, MA, US. |

Development of Chemosensors and Biosensors for Specific Detection

The development of chemosensors and biosensors offers a promising avenue for the rapid, selective, and sensitive detection of specific chemical compounds. These devices are designed to produce a measurable signal in the presence of the target analyte. At present, there is a lack of specific research in the scientific literature detailing the development of chemosensors or biosensors exclusively for this compound. However, the principles of sensor design for related alcohol and halogenated compounds can be considered for future development.

Chemosensors are artificial devices that utilize a chemical recognition element (receptor) coupled to a transducer. The receptor is designed to selectively interact with the target analyte. For this compound, a potential chemosensor could be based on materials that have an affinity for alcohols or halogenated compounds. For instance, metal-organic frameworks (MOFs) or specific polymers could be engineered to have cavities or binding sites that complement the size, shape, and chemical properties of the this compound molecule. Upon binding, a change in the optical or electrical properties of the material would be detected by the transducer, generating a signal proportional to the concentration of the analyte.

Biosensors employ a biological recognition element, such as an enzyme, antibody, or nucleic acid, to achieve high specificity. A potential biosensor for this compound could utilize an enzyme that can act on this substrate. For example, certain alcohol dehydrogenases or halogenating/dehalogenating enzymes could potentially interact with this compound. mdpi.commdpi.com The enzymatic reaction would produce or consume a substance that can be detected electrochemically, optically, or by other means.

The development of such sensors would involve several key steps:

Receptor Design and Synthesis: Creating a synthetic receptor or identifying a biological element with high affinity and selectivity for this compound.

Transducer Integration: Coupling the recognition element to a suitable transducer that can convert the binding event into a measurable signal.

Sensor Fabrication and Optimization: Assembling the sensor and optimizing its performance in terms of sensitivity, selectivity, response time, and stability.

While the direct application of these sensor technologies to this compound has not been reported, the foundational principles of sensor science provide a clear roadmap for future research and development in this area.

Environmental Transformation and Fate of 2,2,3,3 Tetrachloropropan 1 Ol in Environmental Systems Excluding Direct Ecotoxicity

Abiotic Degradation Pathways

Hydrolysis Mechanisms and Kinetics in Aqueous Environments

No data is available in the searched scientific literature regarding the hydrolysis mechanisms or kinetics of 2,2,3,3-tetrachloropropan-1-ol in aqueous environments.

Photolytic Degradation Processes Under Environmental Conditions

Information on the photolytic degradation processes of this compound under environmental conditions could not be found in the available scientific literature.

Chemical Oxidation and Reduction in Natural Systems

There is no available data in the searched scientific literature concerning the chemical oxidation and reduction of this compound in natural systems.

Biotic Degradation Pathways

Aerobic Biodegradation Mechanisms and Microorganisms Involved

No studies detailing the aerobic biodegradation mechanisms of this compound or identifying the specific microorganisms involved were found in the public scientific literature.

Anaerobic Biotransformation and Reductive Dechlorination

Information regarding the anaerobic biotransformation and reductive dechlorination of this compound is not available in the searched scientific literature.

Identification of Microbial Degradation Products

Currently, there is a significant lack of specific research on the microbial degradation of this compound. While the biodegradation of other chlorinated propanes, such as 1,2,3-trichloropropane (B165214), has been studied, the specific microbial degradation products of this compound have not been identified in the reviewed scientific literature. nih.govnih.gov The degradation of similar compounds often involves processes like reductive dechlorination under anaerobic conditions or cometabolism by monooxygenase-expressing bacteria under aerobic conditions. nih.govnih.gov However, without specific studies, the exact metabolites resulting from the microbial action on this compound remain unknown.

Environmental Partitioning and Transport Phenomena

The movement and distribution of this compound between air, water, soil, and biota are key to understanding its environmental impact. This partitioning behavior is influenced by its physical and chemical properties.

Volatilization from Water and Soil

Sorption to Organic Matter and Mineral Phases

Sorption to soil and sediment is a critical process that affects a chemical's mobility. This process is often quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). There is a lack of experimentally determined Koc values for this compound in the available literature. epa.gov The octanol-water partition coefficient (Kow) can provide an indication of a compound's tendency to sorb to organic matter. The computed XLogP3 value for this compound is 2.1, suggesting a moderate potential for sorption to organic matter. nih.gov

Leaching and Transport in Aquatic and Terrestrial Systems

The potential for this compound to leach through the soil profile and enter groundwater is dependent on its water solubility and its sorption characteristics. While its water solubility data is not specified in readily available databases, its structure as an alcohol suggests it may have some degree of water solubility. Without a definitive Koc value, a precise assessment of its leaching potential is not possible. The transport of this compound in aquatic systems would be governed by factors such as water flow, partitioning to suspended sediments, and potential degradation processes.

Occurrence and Formation as an Industrial By-Product or Intermediate

Information regarding the specific industrial processes that may lead to the formation of this compound as a by-product or intermediate is scarce in the public domain. While various processes for the synthesis of other chlorinated propanes and propenes are documented, the direct involvement or generation of this compound is not explicitly mentioned. google.comgoogle.com For instance, the synthesis of 1,1,1,3-tetrachloropropane (B89638) and 1,1,1,3,3-pentachloropropane (B1622584) has been described, but this compound is not listed as a resulting by-product. google.com

Table of Compound Properties

| Property | Value | Source |

| Molecular Formula | C3H4Cl4O | nih.gov |

| Molecular Weight | 197.89 g/mol | nih.gov |

| CAS Number | 2736-74-5 | nih.gov |

| Computed XLogP3 | 2.1 | nih.gov |

| Henry's Law Constant | Data not available | |

| Soil Sorption Coefficient (Koc) | Data not available |

Applications of 2,2,3,3 Tetrachloropropan 1 Ol As a Chemical Intermediate and Reagent

Role in the Synthesis of Advanced Organic Materials

The reactivity of 2,2,3,3-tetrachloropropan-1-ol is largely dictated by the presence of its hydroxyl group and the four chlorine atoms on the adjacent carbons. These features make it a potential precursor for various halogenated organic molecules.

Precursor for Hydrofluoroalkenes and Other Halogenated Alkenes

While direct, detailed research on the conversion of this compound to hydrofluoroalkenes is not widely documented in readily accessible literature, the synthesis of halogenated alkenes from polychlorinated alkanols is a known chemical transformation. The general strategy involves the dehydration of the alcohol to form an alkene, a reaction that can be catalyzed by acids or achieved through other means. In the case of this compound, this dehydration would theoretically yield tetrachloropropene (B83866) isomers.

Further transformation of these tetrachloropropenes into hydrofluoroalkenes would typically involve halogen exchange reactions, where chlorine atoms are replaced by fluorine atoms using a suitable fluorinating agent.

It is important to note that the synthesis of 1,1,2,3-tetrachloropropene, a valuable precursor to the refrigerant 2,3,3,3-tetrafluoropropene (B1223342) (HFO-1234yf), typically proceeds through the dehydrochlorination of pentachloropropanes rather than the dehydration of a tetrachloropropanol. This suggests that the use of this compound as a direct precursor in this specific application may not be the most common or economically viable route.

Intermediate in the Production of Specialty Organochlorine Compounds

The structure of this compound lends itself to the synthesis of other complex organochlorine compounds. The primary alcohol functional group can undergo a variety of reactions, such as oxidation to an aldehyde or carboxylic acid, esterification, or conversion to an alkyl halide. These transformations would yield multifunctional molecules that could serve as building blocks for more complex targets.

Contributions to Polymer Science and Materials Engineering (excluding specific fire retardant applications)

The potential incorporation of this compound into polymers offers a route to materials with modified properties. The hydroxyl group allows it to act as a monomer or a chain transfer agent in polymerization reactions. For example, it could be used to introduce chlorine atoms into polyester (B1180765) or polyurethane backbones through esterification or urethane (B1682113) linkages, respectively. The high chlorine content would be expected to influence the polymer's properties, such as its refractive index, density, and solubility.

However, beyond the excluded application as a fire retardant, specific research detailing the use of this compound in polymer science and materials engineering is scarce in the public domain.

Potential in Green Chemistry and Sustainable Synthesis Approaches

The evaluation of this compound within the framework of green chemistry presents a complex picture. On one hand, the use of highly chlorinated compounds often raises environmental concerns due to their potential for persistence and toxicity. The synthesis of this compound itself likely involves chlorinated precursors and may generate chlorinated waste streams.

On the other hand, if this compound can be utilized in highly efficient, atom-economical reactions to produce high-value products, its environmental footprint could be minimized. For example, if it can be derived from a renewable feedstock or a waste stream and subsequently used in a catalytic process with high selectivity and yield, its application could align with some principles of green chemistry.

Currently, there is a lack of specific research focused on the "green" applications of this compound. Future work in this area could explore its use in solvent-free reaction conditions, its potential for recycling in catalytic cycles, or its derivatization to less hazardous materials.

Comparative Studies with Analogous Halogenated Propanols and Propanes

Analysis of Structural and Electronic Differences Among Isomers (e.g., 1,2,2,3-Tetrachloropropane (B86103), 2,3,3,3-Tetrachloropropan-1-ol)

The arrangement of chlorine atoms and the presence of a hydroxyl group create significant structural and electronic differences among isomers of tetrachloropropane and tetrachloropropan-1-ol. The molecular formula for tetrachloropropane isomers is C₃H₄Cl₄, while for tetrachloropropan-1-ol isomers, it is C₃H₄Cl₄O. nbinno.comontosight.ai The addition of an oxygen atom and the specific placement of chlorine atoms alter molecular weight, polarity, and intermolecular forces. ncert.nic.in

In 2,2,3,3-tetrachloropropan-1-ol, the four chlorine atoms are concentrated on the second and third carbon atoms, leaving the primary carbon (C1) bonded to the hydroxyl (-OH) group. This creates a highly polarized molecule. The strong electron-withdrawing effects of the adjacent chlorine atoms influence the acidity of the hydroxyl proton and the reactivity of the C-O bond.

In contrast, an isomer like 1,2,2,3-tetrachloropropane lacks the hydroxyl group, making it less polar and insoluble in water. ontosight.ai Its properties are primarily governed by van der Waals forces and dipole-dipole interactions resulting from the C-Cl bonds. ncert.nic.in The isomer 2,3,3,3-tetrachloropropan-1-ol, mentioned as an example, is synthetically derived from 3,3,3-trichloropropene, indicating a different chlorine arrangement where three chlorine atoms are on a terminal carbon.

The table below summarizes the computed and experimental properties of this compound and some of its analogous isomers, highlighting these structural distinctions.

| Property | This compound | 1,2,2,3-Tetrachloropropane | 1,1,2,3-Tetrachloropropane (B103044) |

|---|---|---|---|

| Molecular Formula | C₃H₄Cl₄O | C₃H₄Cl₄ | C₃H₄Cl₄ |

| Molar Mass (g/mol) | 197.9 | 181.87 | 173.85 |

| Boiling Point (°C) | Data not available | Data not available | 204 |

| Melting Point (°C) | Data not available | Data not available | -30 |

| Polar Surface Area (Ų) | 20.2 | 0 | 0 |

| Solubility | Data not available | Data not available | Insoluble in water, soluble in organic solvents |

Correlation Between Halogenation Pattern and Chemical Reactivity

The pattern of halogen substitution is a primary determinant of a molecule's chemical reactivity. In alkanes, the reactivity of hydrogen atoms towards radical halogenation decreases from tertiary (3°) to secondary (2°) to primary (1°). For the chlorination of propane (B168953), secondary hydrogens are significantly more reactive than primary hydrogens.

For halogenated propanols like this compound, reactivity is centered on the hydroxyl group and the remaining C-H bonds. The reactivity of alcohols often depends on the stability of the carbocation formed during a reaction; tertiary alcohols are generally more reactive than secondary, which are more reactive than primary alcohols because they form more stable carbocations. Since this compound is a primary alcohol, its -OH group would typically exhibit lower reactivity in reactions proceeding via a carbocation mechanism. However, the intense electron-withdrawing effect of the four chlorine atoms on the adjacent carbons (C2 and C3) will significantly impact the stability of any potential positive charge and the acidity of the hydroxyl proton, altering its expected reactivity profile.

In nucleophilic substitution reactions, the carbon-halogen bond is the functional group. The reactivity order for alkyl halides is typically R-I > R-Br > R-Cl, reflecting the bond strength and the stability of the leaving halide ion. Within isomers, the structure of the alkyl group is critical. The heavy substitution of chlorine atoms in this compound creates significant steric hindrance around the C2 and C3 positions, likely reducing their susceptibility to nucleophilic attack compared to less substituted analogs.

Comparative Synthesis Routes and Efficiency

The synthesis of specific polychlorinated propanols and propanes often involves multi-step processes, including addition, substitution, and dehydrochlorination reactions. While a direct, high-yield synthesis for this compound is not prominently documented in publicly available literature, the synthesis of its analogs provides insight into potential pathways.

Many chlorinated propanes are synthesized as precursors or by-products in the production of other chemicals, such as epichlorohydrin (B41342) or the refrigerant precursor 1,1,2,3-tetrachloropropene. nih.govgoogle.com For example, 1,1,1,3-tetrachloropropane (B89638) can be produced by reacting ethylene (B1197577) with carbon tetrachloride. google.com This product can then be dehydrochlorinated and further chlorinated to produce a variety of other polychlorinated propanes and propenes.

The synthesis of 2,3,3,3-tetrachloropropan-1-ol has been achieved through the addition of hypochlorous acid to 3,3,3-trichloropropene. Another related compound, 1,1,1,2-tetrachloropropane, can be produced by the addition of hydrogen chloride to 1,1,1-trichloropropene. These examples show that the synthesis of specific isomers is highly dependent on the choice of starting materials and reaction conditions, often leading to mixtures of products that require purification.

The table below outlines some known synthesis routes for analogous chlorinated propanes and propanols.

| Target Compound | Starting Materials | Reaction Type | Reference |

|---|---|---|---|

| 1,1,1,3-Tetrachloropropane | Ethylene + Carbon Tetrachloride | Addition | google.com |

| 1,1,1,2-Tetrachloropropane | 1,1,1-Trichloropropene + Hydrogen Chloride | Addition | |

| 2,3,3,3-Tetrachloropropan-1-ol | 3,3,3-Trichloropropene + Hypochlorous Acid | Addition | |

| 1,1,2,3-Tetrachloropropene | 1,1,1,2,3-Pentachloropropane | Dehydrochlorination | google.com |

Analogous Environmental Behavior and Transformation Profiles

Chlorinated hydrocarbons, including tetrachloropropanes, are recognized as significant environmental contaminants due to their persistence in soil and groundwater. nih.govmicrobe.compnnl.gov They are generally resistant to natural degradation processes. ncert.nic.inpnnl.gov

The environmental fate of these compounds is largely dictated by their susceptibility to biotic and abiotic transformation.

Biotic Transformation: The biodegradation of chlorinated propanes is often slow and occurs primarily through cometabolism, where microorganisms degrade the contaminant while utilizing another compound for energy. nih.gov For instance, propane-oxidizing bacteria can cometabolize 1,2,3-trichloropropane (B165214) (TCP). microbe.comresearchgate.net The crucial first step in the aerobic degradation of TCP is enzymatic dehalogenation to produce 2,3-dichloro-1-propanol. nih.gov Given its structure, this compound is already a chlorinated alcohol, suggesting its degradation pathway might proceed via further oxidation or dechlorination steps.

Abiotic Transformation: Abiotic degradation can occur through mechanisms such as hydrolysis, nucleophilic substitution, and dehydrochlorination. pnnl.gov These reactions can be facilitated by environmental factors like temperature and the presence of reactive minerals. nih.gov Reductive dechlorination, enhanced by materials like zero-valent iron or certain iron-containing clay minerals, is a key abiotic pathway for many chlorinated solvents. nih.govacs.orgacs.org This process involves the replacement of a chlorine atom with a hydrogen atom. For a highly chlorinated compound like this compound, both abiotic and biotic dechlorination are plausible transformation routes in anoxic environments.

The high degree of chlorination in this compound suggests it would be a persistent compound in the environment, with its transformation likely depending on specific microbial communities and geochemical conditions. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.